Methyl 4-methylpicolinate

説明

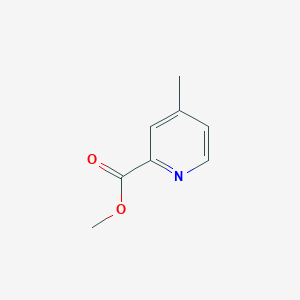

Structure

3D Structure

特性

IUPAC Name |

methyl 4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZGJQWANGVCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448302 | |

| Record name | Methyl 4-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-13-2 | |

| Record name | Methyl 4-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylpicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methylpicolinate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpicolinate, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications. Detailed experimental protocols for its preparation via Fischer esterification and thionyl chloride-mediated esterification are presented, alongside a compilation of its physicochemical and spectroscopic data. Furthermore, the role of this compound as a key intermediate in the synthesis of bioactive molecules is discussed, highlighting its significance in medicinal chemistry and drug discovery.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its methyl and methyl ester substituents on the pyridine core, serves as a valuable synthon for the construction of more complex molecular architectures. Its utility is underscored by the importance of picolinic acid derivatives in medicinal chemistry, where they can act as chelating agents or key pharmacophoric elements.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical intermediate.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 4-methylpicolinic acid. Two primary methods are detailed below: Fischer-Speier esterification and a method involving activation with thionyl chloride.

Method 1: Fischer-Speier Esterification

Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3] This equilibrium-driven process can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[2]

Experimental Protocol:

-

Materials:

-

4-Methylpicolinic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpicolinic acid (1.0 eq.).

-

Add a large excess of methanol (e.g., 20 eq.) to serve as both the reactant and the solvent.

-

With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

-

Logical Workflow for Fischer Esterification:

Caption: Fischer Esterification Workflow.

Method 2: Esterification using Thionyl Chloride

An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with methanol.[4][5] This method often proceeds under milder conditions and can be advantageous for substrates that are sensitive to strong acids.

Experimental Protocol:

-

Materials:

-

4-Methylpicolinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (reagent grade, anhydrous)

-

Dichloromethane (DCM) or another inert solvent

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methylpicolinic acid (1.0 eq.) in an anhydrous inert solvent like dichloromethane.

-

Carefully add thionyl chloride (e.g., 2.0 eq.) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution in an ice bath.

-

Slowly add anhydrous methanol (e.g., 5.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Method 1.

-

Synthesis Pathway using Thionyl Chloride:

Caption: Thionyl Chloride Esterification Pathway.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13509-13-2 | [6] |

| Molecular Formula | C₈H₉NO₂ | [6] |

| Molecular Weight | 151.16 g/mol | [6] |

| Physical Form | Solid or semi-solid or liquid | [6] |

| Purity | 97% | [6] |

| Storage Temperature | Inert atmosphere, room temperature | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Expected chemical shifts (CDCl₃, ppm): ~8.5 (d, 1H, H6), ~7.9 (s, 1H, H3), ~7.2 (d, 1H, H5), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃). |

| ¹³C NMR | Expected chemical shifts (CDCl₃, ppm): ~166 (C=O), ~150 (C2), ~148 (C6), ~147 (C4), ~124 (C5), ~123 (C3), ~52 (OCH₃), ~21 (Ar-CH₃). |

| IR (Infrared) | Expected characteristic absorption bands (cm⁻¹): ~3000-2850 (C-H stretch), ~1730 (C=O stretch, ester), ~1600, ~1470 (C=C and C=N stretch, aromatic ring). |

Note: The spectroscopic data presented are estimations based on known values for similar compounds and general principles of NMR and IR spectroscopy. Experimental data should be obtained for confirmation.[7][8][9][10]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The picolinate scaffold is present in a number of bioactive compounds, and the methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets.

One notable application of related picolinate derivatives is in the synthesis of kinase inhibitors. For instance, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a picolinamide core. The synthesis of sorafenib and its analogues often involves intermediates derived from picolinic acid.[11] While not a direct precursor to sorafenib itself, this compound provides a scaffold that can be elaborated to generate novel kinase inhibitors or other targeted therapies.

The general workflow for utilizing such building blocks in drug discovery is outlined below.

Drug Development Workflow:

Caption: General Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. The synthetic routes outlined in this guide provide reliable methods for its preparation on a laboratory scale. The compiled physicochemical and estimated spectroscopic data serve as a useful reference for its characterization. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of medicinal chemistry research.

References

- 1. This compound - CAS:13509-13-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. This compound | 13509-13-2 [sigmaaldrich.com]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 9. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]

- 10. Methyl picolinate(2459-07-6) IR Spectrum [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

"Methyl 4-methylpicolinate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpicolinate, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. The synthesis involves a two-step process commencing with the Grignard reaction of 2-bromo-4-methylpyridine to form 4-methylpicolinic acid, followed by Fischer esterification to yield the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position.

IUPAC Name: methyl 4-methylpyridine-2-carboxylate[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 13509-13-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Solid or semi-solid or liquid | [1] |

| Boiling Point | 260.7 ± 20.0 °C (at 760 Torr) | [3][4] |

| Density | 1.104 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [3][4] |

| Flash Point | 111.5 ± 21.8 °C | [3] |

| Solubility | Sparingly soluble (15 g/L at 25 °C) | [3] |

| Storage | Inert atmosphere, room temperature | [1] |

| Purity | 97% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 4-methylpicolinic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid to the desired methyl ester.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from the synthesis of 4-methylpicolinic acid from 2-bromo-4-methylpyridine.[5]

Materials and Reagents:

-

2-Bromo-4-methylpyridine

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

6 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

A three-neck round-bottom flask is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) and a single crystal of iodine are added to the flask.

-

The flask is gently heated to sublime the iodine, activating the magnesium surface.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from a dropping funnel. The reaction is initiated, as indicated by gentle bubbling.

-

After the initial reaction, the remaining 2-bromo-4-methylpyridine solution is added at a rate that maintains a gentle reflux.

-

The mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation and Workup:

-

The Grignard reagent solution is slowly poured over an excess of crushed dry ice with vigorous stirring.

-

The mixture is allowed to warm to room temperature, and then a 6 M HCl solution is added to dissolve the magnesium salts.

-

The aqueous layer is separated and extracted three times with ethyl acetate.

-

The combined organic layers are washed with a saturated aqueous NaHCO₃ solution to extract the product into the aqueous phase.

-

The aqueous layer is acidified with concentrated HCl to precipitate the 4-methylpicolinic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

This is a general procedure for Fischer esterification, which is a standard method for converting carboxylic acids to esters.

Materials and Reagents:

-

4-Methylpicolinic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or other suitable organic solvent

Procedure:

-

Reaction Setup:

-

4-Methylpicolinic acid is dissolved in a large excess of methanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution while stirring.

-

The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be further purified by distillation or column chromatography if necessary.

-

Conclusion

This technical guide provides essential information on this compound for professionals in the fields of chemical synthesis and drug development. The detailed chemical information, tabulated physical properties, and a step-by-step synthesis protocol offer a practical resource for the laboratory preparation and application of this important chemical intermediate. The provided synthesis workflow visualization further clarifies the manufacturing process.

References

- 1. This compound | 13509-13-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CAS # 13509-13-2, 4-Methylpyridine-2-carboxylic acid methyl ester, 4-Methylpicolinic acid methyl ester, Methyl 4-methyl-2-picolinate - chemBlink [ww.chemblink.com]

- 4. 13509-13-2 | CAS DataBase [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 4-methylpicolinate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-methylpicolinate (CAS No: 13509-13-2), a substituted pyridine derivative.[1][2] While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the key spectral characteristics of this molecule for identification, characterization, and quality control purposes.

The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .[2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet (d) | 1H | H-6 |

| ~7.8 | Singlet (s) | 1H | H-3 |

| ~7.2 | Doublet (d) | 1H | H-5 |

| ~3.9 | Singlet (s) | 3H | O-CH₃ |

| ~2.4 | Singlet (s) | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~150 | C-2 |

| ~148 | C-6 |

| ~147 | C-4 |

| ~125 | C-3 |

| ~123 | C-5 |

| ~52 | O-CH₃ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1560 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1450, ~1380 | Medium | C-H Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 120 | High | [M - OCH₃]⁺ |

| 92 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to encompass the expected carbon chemical shifts (usually 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Thin Film : If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization :

-

Electron Ionization (EI) : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for volatile and thermally stable small molecules.

-

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and record their abundance, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of Methyl 4-methylpicolinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpicolinate is a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural features, including the pyridine ring, a methyl group, and a methyl ester functionality, offer multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, including detailed experimental protocols for key reactions, quantitative data where available, and graphical representations of reaction pathways and mechanisms. Due to the limited direct literature on this compound, this guide also draws upon data from closely related analogues to provide a predictive framework for its chemical behavior.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound (CAS No: 13509-13-2) is one such derivative that serves as a valuable intermediate. The methyl group at the 4-position influences the electronic properties of the pyridine ring, while the methyl ester at the 2-position provides a handle for a range of chemical modifications. This guide will explore the synthesis of this compound and its utility in several key classes of organic reactions.

Synthesis of this compound

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 4-methylpicolinic acid.

Synthesis of 4-Methylpicolinic Acid

4-Methylpicolinic acid is primarily synthesized via the oxidation of 4-picoline (4-methylpyridine).[1] Several methods can be employed for this transformation, with the choice of oxidant and reaction conditions influencing the yield and purity of the product.

A common laboratory-scale method involves the use of strong oxidizing agents like potassium permanganate (KMnO₄).[1] Industrially, the synthesis may involve the ammoxidation of 4-picoline to the nitrile, followed by hydrolysis.[2] Another approach utilizes catalytic oxidation with oxygen in the presence of a metal catalyst. For instance, the oxidation of 4-picoline using a Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] system in acetic acid has been reported to yield 4-pyridine carboxylic acid (an analogue) with a selectivity of 55.5% at an 18% conversion of the starting material.[3]

Experimental Protocol: Oxidation of 4-Picoline to 4-Methylpicolinic Acid (Representative)

-

Materials: 4-picoline, potassium permanganate, sodium hydroxide, hydrochloric acid, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-picoline in water.

-

Slowly add potassium permanganate to the solution in portions, controlling the exothermic reaction by cooling the flask in an ice bath.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Acidify the concentrated solution with hydrochloric acid to precipitate the 4-methylpicolinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Fischer Esterification to this compound

The final step in the synthesis is the Fischer esterification of 4-methylpicolinic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-methylpicolinic acid, methanol, concentrated sulfuric acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 4-methylpicolinic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway to this compound.

Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its functional groups. The ester moiety is susceptible to nucleophilic acyl substitution, reduction, and hydrolysis. The pyridine ring can undergo electrophilic and nucleophilic aromatic substitution, although the latter is more common for pyridine systems. The methyl group on the ring can also be a site for functionalization under specific conditions.

Nucleophilic Acyl Substitution

The carbonyl carbon of the ester group is electrophilic and can be attacked by various nucleophiles, leading to the substitution of the methoxy group. This is a fundamental reaction for converting the ester into other functional groups such as amides or other esters (transesterification).

General Reaction Mechanism

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocol: Amidation (Representative)

-

Materials: this compound, desired amine, aprotic solvent (e.g., THF or DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add an excess of the desired amine. The reaction can be heated to increase the rate.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Reduction

The ester functionality of this compound can be reduced to a primary alcohol, (4-methylpyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride are generally not effective for the reduction of esters.

Experimental Protocol: Reduction with LiAlH₄ (Representative)

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, water, aqueous sodium hydroxide.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

-

Hydrolysis

The ester can be hydrolyzed back to the parent carboxylic acid, 4-methylpicolinic acid, under either acidic or basic conditions (saponification). Basic hydrolysis is often preferred as it is irreversible due to the deprotonation of the resulting carboxylic acid.

Experimental Protocol: Basic Hydrolysis (Saponification) (Representative)

-

Materials: this compound, sodium hydroxide, water, methanol (as a co-solvent), hydrochloric acid.

-

Procedure:

-

Dissolve this compound in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the starting material is consumed, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the 4-methylpicolinic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Cross-Coupling Reactions

To participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, this compound would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromine or chlorine), on the pyridine ring. For example, a bromo-derivative like Methyl 4-bromo-6-methylpicolinate can undergo Suzuki-Miyaura coupling. The methyl group at the 4-position of the parent compound would influence the regioselectivity of such a halogenation reaction.

Representative Reaction Conditions for Suzuki-Miyaura Coupling of a Halogenated Derivative

| Parameter | Condition |

| Substrate | Methyl 4-halo-X-methylpicolinate |

| Coupling Partner | Arylboronic acid (1.2 eq.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | 1:1 Dioxane:H₂O |

| Temperature | 80 °C |

| Atmosphere | Nitrogen |

Logical Workflow for Cross-Coupling

Caption: Strategy for utilizing this compound in cross-coupling.

Applications in Drug Development

The 4-methylpicolinate scaffold is a valuable pharmacophore. The methyl group can provide beneficial steric interactions within a protein binding pocket and can also block metabolic sites, thereby improving the pharmacokinetic profile of a drug candidate. The picolinic acid moiety, accessible through hydrolysis of the ester, can act as a metal-chelating group, which is relevant for targeting metalloenzymes. The ability to perform a variety of chemical transformations on this compound makes it a useful starting material for the synthesis of compound libraries for drug discovery.

Quantitative Data Summary

Due to the limited direct experimental data for this compound, the following table provides representative yields for analogous reactions involving similar picolinate esters. These values should be considered as estimates and may require optimization for the specific substrate.

| Reaction | Substrate Analogue | Reagents | Conditions | Representative Yield (%) |

| Esterification | 5-hydroxy-4-methylpicolinic acid | Methanol, H₂SO₄ | Reflux, 8-12 h | 70-85 |

| Amidation | Methyl Picolinate | Amine | Heat | Generally high |

| Reduction | Methyl Ester | LiAlH₄, THF | 0 °C to rt | >90 |

| Hydrolysis | Methyl Ester | NaOH, H₂O/MeOH | Reflux | >90 |

| Suzuki Coupling | Methyl 4-bromo-6-methylpicolinate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C | 60-90 |

Conclusion

This compound is a promising and versatile building block for organic synthesis. While direct literature on its reactivity is not extensive, by drawing parallels with closely related picolinate derivatives, a robust understanding of its chemical behavior can be established. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science. Further exploration of the specific reaction conditions and scope for this compound will undoubtedly expand its utility as a valuable synthetic intermediate.

References

"Methyl 4-methylpicolinate" CAS number and database information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methylpicolinate, a pyridine derivative of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and characterization.

Compound Identification

This compound is a chemical compound with the CAS Registry Number 13509-13-2 .[1][2] It is also known by several synonyms, including Methyl 4-methylpyridine-2-carboxylate and 4-Methylpicolinic acid methyl ester.[1][2]

| Identifier | Value |

| CAS Number | 13509-13-2 |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | methyl 4-methylpyridine-2-carboxylate |

| InChI | 1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3 |

| InChIKey | QHZGJQWANGVCLB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC=CC(=C1)C |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical Form | Solid, semi-solid, or liquid | |

| Boiling Point | 260.7 ± 20.0 °C at 760 mmHg | chemBlink |

| Density | 1.104 ± 0.06 g/cm³ | chemBlink |

| Flash Point | 111.5 ± 21.8 °C | chemBlink |

| Purity | Typically ≥97% | |

| Storage Temperature | Room temperature, under an inert atmosphere |

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 4-methylpicolinic acid and methanol, using a strong acid as a catalyst.

Materials:

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-methylpicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done carefully.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully neutralize the acidic mixture by washing it with a saturated solution of sodium bicarbonate in a separatory funnel. Repeat the washing until the effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

2. Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the methyl ester protons (a singlet around 3.9 ppm), the methyl group on the pyridine ring (a singlet around 2.4 ppm), and the aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm range). The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring, the methyl ester carbon, and the methyl group carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks for C-O stretching and aromatic C-H and C=C stretching will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.16 g/mol ). Fragmentation patterns can provide further structural information.

Visualizations

Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound.

Caption: A diagram showing the roles of the reactants and catalyst in the formation of this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound - CAS:13509-13-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. CAS # 13509-13-2, 4-Methylpyridine-2-carboxylic acid methyl ester, 4-Methylpicolinic acid methyl ester, Methyl 4-methyl-2-picolinate - chemBlink [ww.chemblink.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of Methyl 4-methylpicolinate in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Methyl 4-methylpicolinate, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features and chemical reactivity have positioned it as a key starting material and intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the current and potential applications of this compound in drug discovery, with a focus on its role in the development of antihistamines, P2X7 receptor modulators, and allosteric modulators of hemoglobin.

Dual-Action Antihistamines: The Rupatadine Story

One of the most prominent applications of a derivative of the picolinate scaffold is in the synthesis of Rupatadine, a second-generation antihistamine with a dual mechanism of action. Rupatadine acts as a potent and long-acting antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors, making it effective in the treatment of allergic rhinitis and urticaria.

Biological Activity of Rupatadine

The dual antagonism of Rupatadine provides a broader therapeutic effect compared to traditional antihistamines. The following table summarizes key biological data for Rupatadine.

| Target | Assay | Value | Reference |

| Histamine H1 Receptor | [3H]-pyrilamine binding (guinea pig cerebellum) | Ki = 0.10 µM | [1] |

| Platelet-Activating Factor (PAF) Receptor | [3H]WEB-2086 binding (rabbit platelet membranes) | Ki = 0.55 µM | [1] |

| Histamine-induced guinea pig ileum contraction | pA2 | 9.29 ± 0.06 | [1] |

| PAF-induced platelet aggregation (human platelet-rich plasma) | IC50 | 0.68 µM | [1] |

| Histamine-induced hypotension (rats) | ID50 | 1.4 mg/kg i.v. | [1] |

| PAF-induced hypotension (rats) | ID50 | 0.44 mg/kg i.v. | [1] |

| Histamine-induced bronchoconstriction (guinea pigs) | ID50 | 113 µg/kg i.v. | [1] |

| PAF-induced bronchoconstriction (guinea pigs) | ID50 | 9.6 µg/kg i.v. | [1] |

Synthetic Approach to Rupatadine

While a direct synthesis starting from this compound is not the most commonly cited route for Rupatadine itself (which contains a 5-methyl-3-pyridinylmethyl group), the general strategies for synthesizing pyridine-containing scaffolds are highly relevant. The synthesis of Rupatadine typically involves the coupling of a substituted pyridine methanol derivative with desloratadine. A general synthetic workflow is depicted below.

References

Methyl 4-Methylpicolinate: A Versatile Scaffold for Novel Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpicolinate, a substituted pyridine derivative, is a versatile building block with significant potential in the synthesis of novel and biologically active compounds. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of a methyl group at the 4-position and a methyl ester at the 2-position of the pyridine ring in this compound offers multiple reactive sites for chemical modification, making it a valuable starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including its chemical properties, potential reactions, and its role in the synthesis of bioactive molecules. While direct literature on the extensive use of this compound as a building block is emerging, this guide draws upon the well-established chemistry of closely related picolinate derivatives to illustrate its potential in drug discovery and materials science.

Physicochemical and Safety Information

A foundational understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | methyl 4-methyl-2-pyridinecarboxylate | |

| CAS Number | 13509-13-2 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Physical Form | Solid or semi-solid or liquid | |

| Storage Temperature | Inert atmosphere, room temperature | |

| Purity | 97% | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthetic Utility and Key Reactions

The reactivity of this compound can be inferred from the known transformations of similar picolinate derivatives. The primary sites for modification are the pyridine ring nitrogen, the methyl ester, and the methyl group.

Reactions at the Ester Group

The methyl ester of this compound can be readily transformed into other functional groups, such as carboxylic acids and amides.

1. Hydrolysis to 4-Methylpicolinic Acid:

The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions.

2. Amide Formation:

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2]

Reactions involving the Pyridine Ring

The pyridine ring can undergo various transformations, including substitution and cross-coupling reactions, often requiring initial activation.

1. Halogenation:

Introduction of a halogen atom onto the pyridine ring provides a handle for subsequent cross-coupling reactions. For example, bromination of a related compound, methyl 6-methylpicolinate, is a key step in the synthesis of methyl 4-bromo-6-methylpicolinate.[3]

2. Cross-Coupling Reactions:

Halogenated derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form C-C bonds with aryl or vinyl groups.[3]

Application in the Synthesis of Bioactive Molecules

While specific examples starting directly from this compound are not extensively documented, the synthesis of structurally related picolinamide derivatives highlights the potential of this scaffold in generating compounds with interesting biological activities.

Synthesis of N-Methylpicolinamide Derivatives as Antitumor Agents

A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor activity.[4][5] One of the most potent compounds, 6p , displayed broad-spectrum anti-proliferative activity against several human cancer cell lines, with IC₅₀ values in the low micromolar range, and was found to selectively inhibit Aurora-B kinase.[4][5]

Another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed inhibitory activity against human cancer cell lines, with the most potent analog, 5q , exhibiting broad-spectrum antiproliferative activity.[6][7]

The general synthetic approach to these picolinamide derivatives involves the initial conversion of a picolinic acid to an acid chloride, followed by amidation with methylamine. Subsequent functionalization of the pyridine ring leads to the final products.[8][9]

Quantitative Data: In Vitro Anticancer Activities

The following table summarizes the in vitro antiproliferative activities of representative compounds from the N-methylpicolinamide-4-thiol and 4-(4-formamidophenylamino)-N-methylpicolinamide series.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6p | HepG2 (Liver Cancer) | <10 | [4] |

| HCT-116 (Colon Cancer) | <10 | [4] | |

| SW480 (Colon Cancer) | <10 | [4] | |

| SPC-A1 (Lung Cancer) | <10 | [4] | |

| A375 (Melanoma) | <10 | [4] | |

| Sorafenib | HepG2 (Liver Cancer) | >10 | [4] |

| 5q | HepG2 (Liver Cancer) | Data not specified | [7] |

| HCT116 (Colon Carcinoma) | Data not specified | [7] |

Experimental Protocols

The following are generalized experimental protocols for key transformations that could be applied to this compound, based on procedures for structurally similar compounds.

Protocol 1: General Procedure for Ester Hydrolysis

This protocol is adapted from the hydrolysis of methyl 5-hydroxy-4-methylpicolinate.[2]

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).[2]

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Concentrate the reaction mixture under reduced pressure to remove the THF.[2]

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl.[2]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methylpicolinic acid.[2]

Protocol 2: General Procedure for Amide Coupling

This protocol is a general procedure for amide bond formation.[2]

Materials:

-

4-Methylpicolinic acid (from Protocol 1)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Desired amine

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-methylpicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).[2]

-

Stir the mixture at room temperature for 10 minutes.[2]

-

Add the desired amine (1.1 eq) to the reaction mixture.[2]

-

Stir at room temperature until the reaction is complete (monitored by TLC).[2]

-

Pour the reaction mixture into water and extract with ethyl acetate.[2]

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to afford the desired amide derivative.[2]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of a halogenated picolinate derivative.[10]

Materials:

-

Halogenated this compound derivative

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., aqueous Na₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME)

-

Inert gas (nitrogen or argon)

Procedure:

-

In a reaction vessel, combine the halogenated pyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).[10]

-

Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction vessel.[10]

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of compounds for structure-activity relationship studies.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Physical and chemical properties of "Methyl 4-methylpicolinate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-methylpicolinate (CAS No. 13509-13-2), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its chemical structure, physical characteristics, and reactivity. Detailed experimental protocols for its synthesis via Fischer esterification of 4-methylpicolinic acid are provided, alongside methodologies for its purification and characterization using standard analytical techniques. Spectroscopic data, where available for closely related analogs, are presented for reference. This guide aims to be a valuable resource for researchers utilizing this compound as a building block in the development of novel compounds.

Introduction

This compound, with the systematic IUPAC name methyl 4-methyl-2-pyridinecarboxylate, is a heterocyclic compound belonging to the picolinate family. Picolinate esters are recognized as important intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. The presence of the methyl ester and the methyl group on the pyridine ring offers sites for further functionalization, making it a versatile building block for creating more complex molecules.[1] Understanding the fundamental physical and chemical properties of this compound is crucial for its effective application in research and development.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is typically described as a solid or semi-solid or liquid at room temperature and should be stored under an inert atmosphere.

Physical Properties

A summary of the available physical property data for this compound is presented in Table 1. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the literature. The data presented are, in some cases, predicted or derived from closely related compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13509-13-2 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Physical Form | Solid or semi-solid or liquid | |

| Storage Temperature | Room Temperature (Inert Atmosphere) |

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 4-position with a methyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-methylpicolinic acid with methanol in the presence of an acid catalyst.[2][3][4]

Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylpicolinic acid (1.0 eq.).

-

Reagent Addition: Add an excess of methanol (10-20 eq.) to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).[5]

-

Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.[7]

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.[7] Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[5]

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by distillation.[5]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Caption: Experimental workflow for product characterization.

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data for Methyl Picolinate

| Technique | Key Features | Source(s) |

| ¹H NMR | Aromatic protons in the range of 7.5-8.7 ppm; Methyl ester protons around 3.9 ppm. | [8] |

| ¹³C NMR | Carbonyl carbon around 165 ppm; Aromatic carbons between 125-150 ppm; Methyl carbon around 52 ppm. | |

| IR Spectroscopy | C=O stretch (ester) around 1720-1740 cm⁻¹; C-O stretch around 1250-1300 cm⁻¹; Aromatic C-H and C=C stretches. | [9] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. | [10] |

Note: The presence of the 4-methyl group in this compound will introduce a singlet in the ¹H NMR spectrum around 2.4 ppm and an additional signal in the ¹³C NMR spectrum in the aliphatic region. It will also slightly alter the chemical shifts and splitting patterns of the aromatic protons.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is influenced by the pyridine ring and the methyl ester functional group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene towards electrophilic substitution. The methyl group at the 4-position is a weak electron-donating group.[1]

-

Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution.[11] Common reactions include:

-

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (4-methylpicolinic acid) under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of a catalyst can lead to the exchange of the methoxy group.

-

Aminolysis: Reaction with amines can form the corresponding amides.

-

Stability and Storage

This compound should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent hydrolysis and potential degradation. It is important to avoid contact with strong oxidizing agents, strong acids, and strong bases.

Safety Information

This compound is classified as a hazardous substance.

Table 3: Hazard and Precautionary Statements

| Category | Statements | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. This guide has summarized the available physical and chemical properties and provided a general, yet detailed, protocol for its synthesis and characterization. While a lack of comprehensive experimental data in the public domain necessitates reliance on analogous compounds for certain properties, this document provides a solid foundation for researchers to work with and further explore the potential of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 9. Methyl picolinate(2459-07-6) IR Spectrum [chemicalbook.com]

- 10. mzCloud – Methyl picolinate [mzcloud.org]

- 11. Methyl picolinate | CAS#:2459-07-6 | Chemsrc [chemsrc.com]

"Methyl 4-methylpicolinate" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-methylpicolinate

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for its successful application. This guide provides a comprehensive overview of the available information and experimental approaches for determining the solubility and stability of this compound.

Introduction to this compound

This compound (CAS No. 13509-13-2) is a pyridine derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a pyridine ring, a methyl ester, and a methyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] A thorough understanding of its solubility and stability is crucial for its handling, storage, and application in synthetic chemistry and drug discovery.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The pyridine nitrogen and ester carbonyl can act as hydrogen bond acceptors, but the overall molecule has significant nonpolar character. Related compounds like 2-methylpyridine are moderately soluble in water.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The solubility of similar compounds is often high in these solvents.[6][7] |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the pyridine ring and the ester group will likely limit solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a standard isothermal equilibrium method can be employed.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetone, acetonitrile, hexanes).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-saturated syringe to avoid precipitation.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary degradation pathway is likely hydrolysis of the methyl ester group.

Table 2: Stability Profile of this compound

| Condition | Potential Degradation Pathway | Expected Stability |

| Acidic (low pH) | Acid-catalyzed hydrolysis | Susceptible to hydrolysis, yielding 4-methylpicolinic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.[8][9][10] |

| Basic (high pH) | Base-catalyzed hydrolysis | Highly susceptible to hydrolysis, forming the carboxylate salt of 4-methylpicolinic acid and methanol. This reaction is generally rapid.[9][11] |

| Neutral (pH ~7) | Neutral hydrolysis | Expected to be relatively stable at neutral pH and room temperature for extended periods. However, hydrolysis can still occur over time, especially at elevated temperatures. |

| Thermal | Thermal decomposition | While specific data is lacking, similar organic esters can decompose at elevated temperatures.[12] For storage, room temperature under an inert atmosphere is recommended.[1] |

| Photochemical | Photodegradation | The pyridine ring may absorb UV light, potentially leading to degradation. It is advisable to store the compound protected from light. |

Experimental Protocol for Hydrolytic Stability Assessment

A common method to assess hydrolytic stability involves incubating the compound in aqueous solutions of different pH values and monitoring its concentration over time.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 7, and 10) to simulate acidic, neutral, and basic conditions.

-

-

Incubation:

-

Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Spike the buffer solutions with a small volume of the stock solution to a final concentration suitable for analysis, ensuring the organic solvent content is low (e.g., <1%) to avoid affecting the reaction kinetics.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral.

-

-

Analysis:

-

Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products (i.e., 4-methylpicolinic acid).

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.

-

Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k.

-

References

- 1. This compound | 13509-13-2 [sigmaaldrich.com]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. US9540388B2 - P2X7 modulators - Google Patents [patents.google.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. benchchem.com [benchchem.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. reddit.com [reddit.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-methylpicolinate: Commercial Availability, Synthesis, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methylpicolinate (CAS No. 13509-13-2), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, outlines a reliable synthetic protocol based on established methodologies, and discusses standard quality control procedures for its characterization.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%. Below is a summary of major suppliers and their product offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Code/Link | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | --INVALID-LINK-- | 97% | 250 mg | $11.50 |

| 1 g | $16.10 | |||

| 5 g | $79.35 | |||

| 10 g | $157.55 | |||

| 25 g | $393.30 | |||

| Synthonix, Inc. | --INVALID-LINK-- | 97% | Inquire for details | Inquire for details |

| ECHEMI | --INVALID-LINK-- | Varies | Varies by supplier | Inquire for details |

| MOLBASE | --INVALID-LINK-- | Varies | Varies by supplier | Inquire for details |

| Allschoolabs | --INVALID-LINK-- | 97% | Inquire for details | Inquire for details |

Proposed Synthesis Protocol: Fischer Esterification of 4-Methylpicolinic Acid

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methylpicolinic acid. The starting material, 4-methylpicolinic acid (CAS No. 4021-08-3), is also commercially available from suppliers such as Sigma-Aldrich.[1]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 4-Methylpicolinic acid | 4021-08-3 | C₇H₇NO₂ | Starting material |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | Reagent and solvent |

| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | Catalyst |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (solute) | NaHCO₃ | For neutralization |

| Brine (Saturated NaCl solution) | 7647-14-5 (solute) | NaCl | For washing |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |

| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography |

| Hexanes | 110-54-3 | C₆H₁₄ | Eluent for chromatography |

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpicolinic acid (1.0 equivalent).

-

Addition of Reagents: To the flask, add anhydrous methanol (approximately 20 equivalents) to act as both the solvent and the esterifying agent.

-

Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-